molecular formula C20H27NO4 B1218773 Bevantolol CAS No. 59170-23-9

Bevantolol

Cat. No. B1218773
CAS RN: 59170-23-9
M. Wt: 345.4 g/mol
InChI Key: HXLAFSUPPDYFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bevantolol is a beta-adrenoceptor antagonist with selective beta-1 adrenoceptor affinity, devoid of intrinsic sympathomimetic activity, and only weak local anesthetic properties. It is known for its efficacy in treating mild to moderate hypertension and stable angina pectoris, showing comparable therapeutic efficacy to atenolol and propranolol for these conditions (Frishman, Goldberg, & Benfield, 1988).

Synthesis Analysis

While specific details on the synthesis process of Bevantolol are not provided in the available literature, it's important to note that its chemical synthesis would involve intricate organic reactions tailored to achieve its unique molecular structure, ensuring the selective beta-1 adrenoceptor affinity. For insights into analogous processes, one can refer to studies on the synthesis of complex molecules which involve multiple steps including activation, coupling, and protection-deprotection strategies to construct the desired molecular architecture (De Coen et al., 2018).

Scientific Research Applications

Pharmacological Properties

Bevantolol, a beta-adrenoceptor antagonist, exhibits a high degree of selectivity for beta-1 adrenoceptors and possesses weak local anesthetic properties. It has been found effective in managing mild to moderate hypertension and stable angina pectoris, comparing favorably with other beta-blockers like atenolol and propranolol. Bevantolol's unique properties, including the lowering of peripheral vascular resistance, make it a subject of interest in pharmacological research (Frishman, Goldberg, & Benfield, 1988).

Cardioselective and Vasodilatory Effects

In-depth pharmacological studies reveal that bevantolol is not only a cardioselective beta-adrenoreceptor antagonist but also exhibits vasodilatory activity, which differentiates it from other beta-blockers. Its efficacy in managing conditions like hypertension and angina is linked to these combined effects. Research indicates that bevantolol's cardioselectivity is confirmed through various experiments, including its preferential antagonism of atrial responses and its minimal impact on beta-2 peripheral receptors, distinguishing it from nonselective agents like propranolol (Kaplan, 1986).

Unique Additional Actions

Further investigations into bevantolol's additional properties reveal interactions with alpha-adrenoceptors and electrophysiologic effects, such as bradycardia and class 1 antiarrhythmic action. Its impact on the peripheral circulation and glomerular filtration rate in patients with renal impairment also highlights its distinct pharmacological profile. This multifaceted nature of bevantolol makes it an intriguing subject in the realm of cardiovascular pharmacotherapy (Williams, 1987).

Comparison with Other Beta-Blockers

Studies comparing bevantolol with other beta-blockers, such as propranolol and metoprolol, in treating conditions like essential hypertension and dilated cardiomyopathy, demonstrate its comparable effectiveness and fewer adverse effects. Such comparisons are vital in understanding bevantolol's place in therapeutic regimens and its potential advantages over existing treatments (Maclean, 1988).

Clinical Implications and Safety

Clinical evaluations of bevantolol, particularly in patients with severe hypertension and other cardiovascular conditions, underscore its efficacy and safety. These studies emphasize bevantolol's potential as a useful medication for managing severe hypertension and its favorable safety profile, even in long-term applications (Noshiro et al., 1995).

Safety And Hazards

Bevantolol should be handled with personal protective equipment/face protection. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Relevant Papers

  • A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and angina pectoris .
  • Bevantolol hydrochloride–preclinical pharmacologic profile .

properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLAFSUPPDYFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42864-78-8 (hydrochloride)
Record name Bevantolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059170239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70860597
Record name Bevantolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bevantolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015409
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.37e-02 g/L
Record name Bevantolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015409
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Animal experiments confirm both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors. By binding and antagonizing beta-1 receptors Bevantolol inhibits the normal normal epinephrine-mediated sympathetic actions such as increased heart rate. This has the effect of decreasing preload and blood pressure.
Record name Bevantolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01295
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Bevantolol

CAS RN

59170-23-9
Record name Bevantolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59170-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bevantolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059170239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bevantolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01295
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 59170-23-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bevantolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEVANTOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ZXW6ZV21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bevantolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015409
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

137-138 °C, 137 - 138 °C
Record name Bevantolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01295
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bevantolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015409
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

When 3-(m-tolyloxy)-1,2-epoxypropane (hereinafter referred to as TOEP) represented by the following formula (2): ##STR2## reacts with β-(3,4 -dimethoxyphenyl) ethylamine (hereinafter referred to as HVA) represented by the following formula (3): ##STR3## to give bevantolol of the above formula (1), the resultant bevantolol further reacts with TOEP of the starting material to produce a by-product represented by the following formula (4): ##STR4## Such consumption of the produced bevantolol causes its low yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bevantolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bevantolol
Reactant of Route 3
Reactant of Route 3
Bevantolol
Reactant of Route 4
Reactant of Route 4
Bevantolol
Reactant of Route 5
Reactant of Route 5
Bevantolol
Reactant of Route 6
Reactant of Route 6
Bevantolol

Citations

For This Compound
973
Citations
EMV Williams - The Journal of Clinical Pharmacology, 1987 - Wiley Online Library
… bevantolol has a short half‐life, good control of hypertension can be achieved on once‐a‐day dosing. Safety: bevantolol … ; and in the peripheral circulation bevantolol does not, as do …
Number of citations: 13 accp1.onlinelibrary.wiley.com
HR Kaplan - The American Journal of Cardiology, 1986 - Elsevier
… vitro, bevantolol demonstrated greater antagonism of atrial than tracheal responses to isoproterenol. In vivo, bevantolol … A functional difference between bevantolol and propranolol was …
Number of citations: 13 www.sciencedirect.com
WH Frishman, RJ Goldberg, P Benfield - Drugs, 1988 - Springer
… that bevantolol is a relatively selective β 1 - adrenoceptor antagonist. In vitro and in vivo, bevantolol … Animal studies have shown the β-adrenoceptor blocking potency of bevantolol to be …
Number of citations: 21 link.springer.com
ID Dukes, EMV Williams - British journal of pharmacology, 1985 - ncbi.nlm.nih.gov
… Bevantolol was more potent in blocking the chronotropic than the hypotensive effects of isoprenaline in pithed rats. Bevantolol … Bevantolol caused hypertension in pithed rats, an effect …
Number of citations: 21 www.ncbi.nlm.nih.gov
A Selen, AW Kinkel, AC Darke, DS Greene… - European journal of …, 1986 - Springer
… bevantolol tablet mean maximum plasma bevantolol concentrations in young and elderly subjects were 1690ng/ml and 1810 ng/ml, respectively. Maximum bevantolol … state bevantolol …
Number of citations: 11 link.springer.com
JR Latts - Angiology, 1986 - journals.sagepub.com
… This paper presents an overview of the pharmacokinetics of bevantolol (the hydrochloride … the case with bevantolol (Table I and Figure 1). The relationship between bevantolol plasma …
Number of citations: 11 journals.sagepub.com
MJ Bowles, NS Khurmi, MJ O'hara… - The American Journal of …, 1986 - Elsevier
… Given once daily, 200 mg of bevantolol was compared with 200 mg of bevantolol given … OOi) with once-daily bevantolol and to 9.4 f 0.9 minutes (p
Number of citations: 14 www.sciencedirect.com
GJ Fairhurst - The American Journal of Cardiology, 1986 - Elsevier
… side effects were less frequent with bevantolol. Patients taking bevantolol showed a higher incidence of digestive system side effects. Bevantolol maintained a 24-hour antihypertensive …
Number of citations: 15 www.sciencedirect.com
HR Kaplan, T Chang, HW Eckerson… - Cardiovascular Drug …, 1985 - Wiley Online Library
… Pharmacologically, bevantolol can be characterized as being … Bevantolol was selected for clinical development following … moiety, first described for bevantolol, is unique since it …
Number of citations: 6 onlinelibrary.wiley.com
M Takita, S Kigoshi, I Muramatsu - The Japanese Journal of …, 1992 - jstage.jst.go.jp
… However, recent inves tigations have revealed that bevantolol … investigated the selectivity of bevantolol to each subtype of a … Recently, we found that chronic administration of bevantolol …
Number of citations: 10 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.